![molecular formula C14H12BrNO B2485612 (3-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate CAS No. 939893-12-6](/img/structure/B2485612.png)
(3-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of aromatic quaternary ammonium bromides involves novel synthetic routes where a formamide is treated with aralkyl halide in the presence of a weak base. This method has been applied to prepare compounds with benzyl, 4-methylbenzyl, 2-phenylethyl, and 3-phenylpropyl groups, among others, characterized by 1H-NMR, 13C-NMR spectroscopy, and mass spectrometry. The structural determination through X-ray single crystal diffraction and powder diffraction method highlights the formation of ion pairs interconnected by weak hydrogen bonds and weak π – π interactions between phenyl rings, indicating a complex molecular structure (Busi et al., 2004).
Molecular Structure Analysis
The molecular structure of these compounds is further elucidated through their crystallization behavior, showing monoclinic, orthorhombic, and triclinic crystal systems. The presence of interconnected ion pairs and the involvement of weak hydrogen bonding and π – π interactions underline the complex structural attributes of these molecules. This detailed structural insight is crucial for understanding the reactivity and properties of these compounds (Busi et al., 2004).
Chemical Reactions and Properties
Aromatic quaternary ammonium bromides undergo various chemical reactions, including intramolecular cyclization and aqueous-alkaline cleavage, leading to the formation of structurally diverse compounds. These reactions are influenced by the specific substituents on the ammonium bromides, showcasing the compounds' reactivity and potential for synthesis of complex molecules (Chukhajian et al., 2013).
Physical Properties Analysis
The physical properties, such as thermal behavior, are analyzed using TG/DTA and DSC methods, revealing that the decomposition of these compounds starts at 170–190°C without identifiable cleavages. Some compounds exhibit liquid ranges of 30–70°C, indicating their potential use as ionic liquids or in materials science applications due to their thermal stability and melting point variations (Busi et al., 2004).
Chemical Properties Analysis
The chemical properties of these compounds are characterized by their ability to form stable, crystalline organic ammonium tribromides, serving as electrophilic bromine sources for further reactions. This aspect is crucial for their use in synthesis, demonstrating their versatility and reactivity in forming functionalized molecules (Jordan et al., 2003).
科学的研究の応用
Synthesis and Characterization
(3-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate and its derivatives are synthesized and characterized in various studies. For instance, Busi et al. (2004) synthesized a series of aromatic quaternary ammonium bromides, closely related to the compound , demonstrating their thermal properties and analyzing their structures using techniques like NMR spectroscopy, mass spectrometry, and X-ray single crystal diffraction. The study reveals intricate details about the ion pairs and their interactions in the compounds (Busi, Lahtinen, Ropponen, Valkonen, & Rissanen, 2004).
Applications in Organic Synthesis
The compound and its related derivatives find extensive use in organic synthesis. Iwasaki et al. (2015) developed o-bromobenzyl alcohol as an annulating reagent for the facile synthesis of polycyclic aromatic hydrocarbons, highlighting its utility in constructing complex molecular architectures. The study indicates the efficiency of a palladium/electron-deficient phosphine catalyst in coupling reactions involving o-bromobenzyl alcohols, underlining the compound's significance in synthetic organic chemistry (Iwasaki, Araki, Iino, & Nishihara, 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(3-bromophenyl)methyl]-1-phenylmethanimine oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c15-14-8-4-7-13(9-14)11-16(17)10-12-5-2-1-3-6-12/h1-10H,11H2/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEQLJKLWRNXTP-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=[N+](CC2=CC(=CC=C2)Br)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=[N+](/CC2=CC(=CC=C2)Br)\[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxyacetamide](/img/structure/B2485529.png)

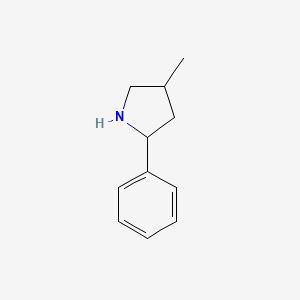
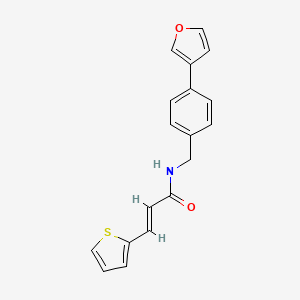
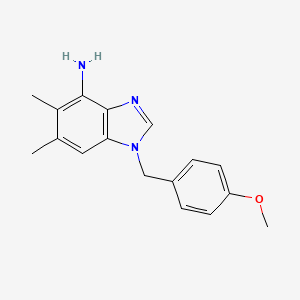



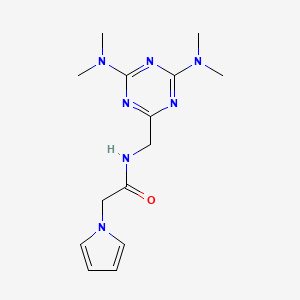
![3-{3-Methoxy-4-[(4-methylbenzenesulfonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B2485548.png)
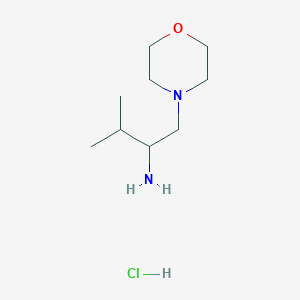
![Tert-butyl 3-[4-(aminomethyl)piperidin-1-yl]azetidine-1-carboxylate;dihydrochloride](/img/structure/B2485550.png)

![2-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2485552.png)